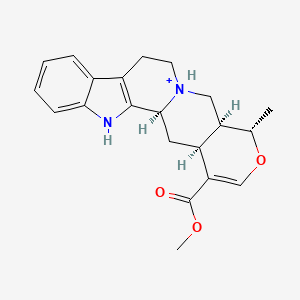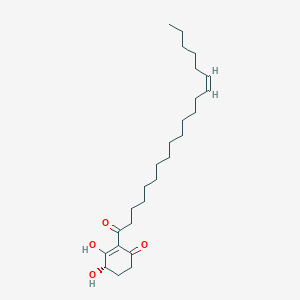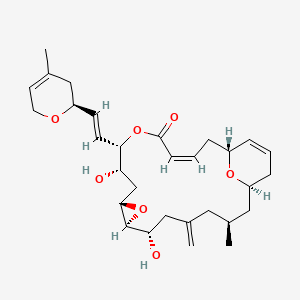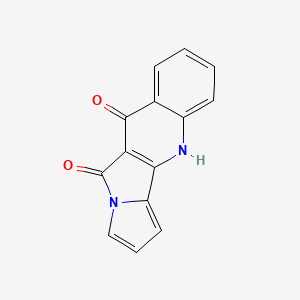
Quinolactacide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolactacide is a natural product found in Penicillium citrinum with data available.
Aplicaciones Científicas De Investigación
Insecticidal Activities : Quinolactacide has been synthesized and evaluated for its insecticidal properties. It demonstrated significant mortality rates against pests like the green peach aphid (Myzus persicae) and diamondback moth (Plutella xylostella) (Abe et al., 2006). Another study also isolated quinolactacide from Penicillium citrinum and confirmed its insecticidal efficacy, particularly against green peach aphids (Abe et al., 2005).
Cytotoxic Activity : Quinolactacide, when recrystallized from pyridine, forms known pesticides and exhibits cytotoxic activities against various tumor cell lines. This suggests its potential use in cancer treatment (Zhu et al., 2013). Another study found moderate cytotoxicities of quinolactacide derivatives against the HepG2 cell line (Gao et al., 2012).
Synthesis and Structural Analysis : Research on quinolactacide also encompasses its synthesis and structural analysis. Studies have developed synthetic pathways for quinolactacide and its analogues, providing insights into its chemical structure and potential modifications for various applications (Saito et al., 2017).
Bioactive Compounds in Fungi : Quinolactacide is identified among the bioactive compounds in endophytic fungi, like Penicillium citrinum, isolated from plants. These compounds have been studied for their potential applications in pharmacology and agronomy (El-Neketi et al., 2013).
Quinolactacins and Related Compounds : Quinolactacins, structurally related to quinolactacide, have been studied for their biological activities, such as acetylcholinesterase inhibition, and their potential as anti-cancer and Alzheimer’s disease treatments (Silva et al., 2019).
Agricultural Applications : The compound has been tested for its ability to stimulate the growth of seedling roots in various agricultural plants, suggesting its potential as a plant growth stimulator (Anisimov et al., 2016).
Propiedades
Número CAS |
856216-29-0 |
|---|---|
Nombre del producto |
Quinolactacide |
Fórmula molecular |
C14H8N2O2 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
9,15-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,11,13-hexaene-2,16-dione |
InChI |
InChI=1S/C14H8N2O2/c17-13-8-4-1-2-5-9(8)15-12-10-6-3-7-16(10)14(18)11(12)13/h1-7H,(H,15,17) |
Clave InChI |
QFTHRUCJNWMSRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CN4C3=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CN4C3=O |
Sinónimos |
quinolactacide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





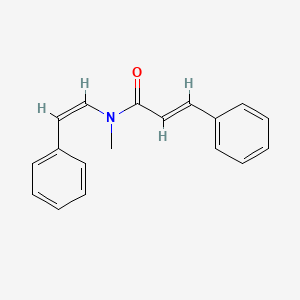
![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
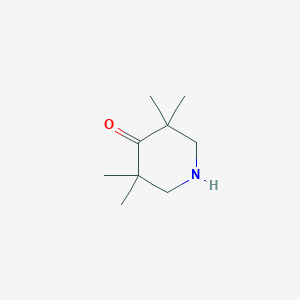
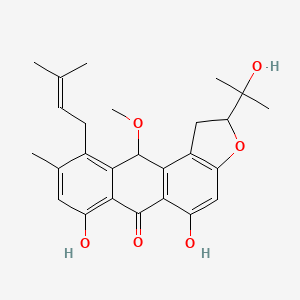
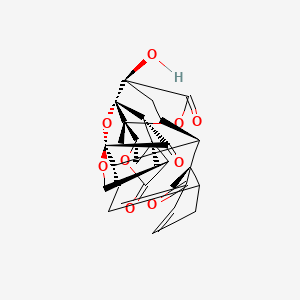
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)
